REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C[O-].[Na+].Cl.[NH2:14][OH:15]>CO>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4](=[N:14][OH:15])[NH2:5] |f:1.2,3.4|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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NC1=C(C#N)C=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
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The mixture was concentrated to an oil which
|
Type
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CUSTOM
|
Details
|
was partitioned between ethyl acetate and 10% sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The basic phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic solution was washed three times with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(N)=NO)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |